molecular formula C14H11N3OS B2577650 N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide CAS No. 1207045-36-0

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide

Cat. No. B2577650
CAS RN: 1207045-36-0
M. Wt: 269.32
InChI Key: MQUIYSJTRRBZMR-UHFFFAOYSA-N
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Description

“N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide” is a synthetic compound that has been studied for its various biological and chemical properties. It is a part of the quinoxaline class of compounds, which are nitrogen-containing heterocyclic compounds with many pharmaceutical and industrial purposes .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including “this compound”, involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . This process can be carried out by adopting green chemistry principles .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H14N4OS, and it has a molecular weight of 346.4 g/mol. Quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole .


Chemical Reactions Analysis

Quinoxaline derivatives have been found to exhibit various pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . The activity of these compounds often depends on the substitution on the heterocyclic pyridine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis techniques for compounds structurally related to N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide, focusing on the condensation reactions and the creation of derivatives with potential biological activity. For instance, Aleksandrov et al. (2020) discussed the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, highlighting the chemical reactivity of these compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Biological Applications

  • Anticancer Activity : Mudududdla et al. (2015) described the synthesis of 3-arylamino N-aryl thiophene 2-carboxamides, derivatives of the OSI-930 scaffold, which showed potent inhibition of c-kit and VEGFR2, suggesting their use in overcoming cancer chemoresistance through inhibition of angiogenesis and P-glycoprotein efflux pump activity (Mudududdla et al., 2015).

  • Antimicrobial and Antitubercular Activity : Cakmak et al. (2022) investigated the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide against various microorganisms, indicating its potential in developing new antimicrobial agents (Cakmak et al., 2022). Additionally, Karkara et al. (2020) synthesized amino carbinols with potential antitubercular activity, highlighting the relevance of such compounds in addressing tuberculosis (Karkara et al., 2020).

Chemical Reactivity and Electropolymerization

  • Electropolymerization and Ion Sensitivity : Carbas et al. (2012) synthesized a terthienyl based fluorescent polymer with pendant quinoxaline moieties, showcasing its electrochemical polymerization and ion sensitivity, particularly towards Fe3+ ions. This study points towards the application of such polymers in sensors and electronic devices (Carbas, Kıvrak, Zora, & Önal, 2012).

properties

IUPAC Name

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-14(16-7-10-5-6-19-9-10)13-8-15-11-3-1-2-4-12(11)17-13/h1-6,8-9H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUIYSJTRRBZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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